sodium;6-hydroxyhexanoate
Description
Overview of ω-Hydroxyhexanoate in Biochemical Systems
6-Hydroxyhexanoate (B1236181), the anionic form of 6-hydroxyhexanoic acid, plays a notable role in the metabolism of certain fatty acids. In some microorganisms, it is an intermediate in the ω-oxidation pathway of hexanoate. asm.org This metabolic route serves as an alternative to the more common β-oxidation for fatty acid degradation. figshare.com The enzyme 6-hydroxyhexanoate dehydrogenase is a key player in this pathway, catalyzing the oxidation of 6-hydroxyhexanoate to 6-oxohexanoate (B1234620). ontosight.aiwikipedia.org
Studies have shown that in some bacterial strains, such as Pseudomonas aeruginosa, 6-hydroxyhexanoate can be further metabolized to adipic acid, a dicarboxylic acid of industrial importance. asm.orghmdb.ca However, an alternative metabolic fate for 6-hydroxyhexanoate in some organisms is its conversion to 2-tetrahydrofuranacetic acid, a non-metabolizable intermediate. asm.orghmdb.caebi.ac.uk This highlights the diversity of metabolic pathways involving this compound across different species.
The significance of ω-hydroxyalkanoic acids, including 6-hydroxyhexanoate, extends to their role as monomers for the biosynthesis of polyhydroxyalkanoates (PHAs). ijpsi.orgwikipedia.org PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. researchgate.netnih.gov The properties of these bioplastics can be tailored by the specific composition of the hydroxyalkanoic acid monomers. mdpi.com For instance, lipases from various bacteria have been shown to hydrolyze polyesters composed of ω-hydroxyalkanoic acids like poly(6-hydroxyhexanoate). nih.govnih.gov
Table 1: Key Enzymes and Metabolites in 6-Hydroxyhexanoate Metabolism
| Compound/Enzyme | Role in Biochemical Systems |
| 6-Hydroxyhexanoate | Intermediate in ω-oxidation of hexanoate; Monomer for PHA biosynthesis. asm.orgijpsi.org |
| 6-Hydroxyhexanoate Dehydrogenase | Catalyzes the oxidation of 6-hydroxyhexanoate to 6-oxohexanoate. ontosight.aiwikipedia.org |
| Adipic Acid | A dicarboxylic acid that can be produced from the metabolism of 6-hydroxyhexanoate. asm.org |
| 2-Tetrahydrofuranacetic Acid | A non-metabolizable byproduct of 6-hydroxyhexanoate metabolism in some organisms. hmdb.caebi.ac.uk |
| Polyhydroxyalkanoates (PHAs) | Biodegradable polyesters synthesized from ω-hydroxyalkanoic acid monomers. wikipedia.orgresearchgate.net |
Current Research Trajectories and Future Directions
The unique properties of ω-hydroxyalkanoic acids have spurred significant research interest, with current and future work focusing on several key areas:
Biotechnological Production: A major research thrust is the development of efficient and sustainable methods for producing ω-hydroxyalkanoic acids using biocatalysis. This involves engineering metabolic pathways in microorganisms like Escherichia coli to convert renewable feedstocks into these valuable chemicals. mdpi.comnih.govsci-hub.seresearchgate.net Cell-free enzyme systems are also being explored to maximize conversion rates and product purity. nih.gov The goal is to create economically viable alternatives to traditional chemical synthesis. nih.gov
Polymer Science: ω-Hydroxyalkanoic acids are central to the production of biodegradable plastics. Research is actively exploring the synthesis of novel PHAs with tailored properties by incorporating different ω-hydroxyalkanoic acid monomers. mdpi.comrsc.org This includes creating copolymers to improve flexibility and mechanical strength. rsc.org The enzymatic polymerization and depolymerization of these bioplastics are also areas of intense investigation, with an eye toward creating a circular economy for plastics. nih.govgoogle.comfrontiersin.org
Chiral Building Blocks: Enantiomerically pure hydroxycarboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. magtech.com.cnnih.govacs.orgacs.org Biotechnological routes, including the use of specific enzymes and in vivo depolymerization of PHAs, are being developed to produce these chiral synthons with high stereoselectivity. nih.govfrontiersin.org
Medical and Industrial Applications: The biocompatibility and biodegradability of PHAs derived from ω-hydroxyalkanoic acids make them promising materials for medical applications, such as in tissue engineering and drug delivery systems. nih.govresearchgate.netmdpi.com Future research will likely focus on refining the properties of these biopolymers for specific medical devices and therapeutic uses. researchgate.net Furthermore, the chemical recycling of conventional plastics, such as polyamides, into valuable ω-hydroxyalkanoic acids is an emerging research area with significant environmental and economic implications. researchgate.net
Table 2: Current and Future Research Focus on ω-Hydroxyalkanoic Acids
| Research Area | Current Trajectories | Future Directions |
| Biotechnological Production | Metabolic engineering of microorganisms; Cell-free enzymatic synthesis. mdpi.comnih.gov | Optimization of fermentation processes; Use of low-cost, renewable feedstocks. frontiersin.org |
| Polymer Science | Synthesis of novel PHAs with tailored properties; Enzymatic polymerization/depolymerization. nih.govrsc.org | Development of high-performance bioplastics; Advanced chemical recycling of plastics. researchgate.net |
| Chiral Synthesis | Biocatalytic production of enantiomerically pure hydroxy acids. magtech.com.cnnih.govacs.org | Discovery of novel enzymes with high stereoselectivity; Integration of biocatalysis into pharmaceutical manufacturing. |
| Applications | Tissue engineering scaffolds; Drug delivery systems. nih.govresearchgate.net | Advanced medical implants; Sustainable materials for aquaculture and other industries. acs.org |
Structure
2D Structure
Properties
IUPAC Name |
sodium;6-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJIKPVOOCORF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)[O-])CCO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Biotransformation of 6 Hydroxyhexanoate
Microbial Production Pathways for 6-Hydroxyhexanoate (B1236181)
Microbial production of 6-hydroxyhexanoate is primarily achieved through two main strategies: the conversion of cyclic alkanes like cyclohexane and the ω-hydroxylation of aliphatic fatty acids such as hexanoate. These pathways leverage the metabolic machinery of various microorganisms, including both native and genetically engineered strains.
The conversion of cyclohexane and its derivatives into 6-hydroxyhexanoate represents a promising bio-based alternative to traditional chemical synthesis. This approach often involves multi-step enzymatic cascades engineered into microbial hosts.
Recombinant Pseudomonas taiwanensis has been engineered to directly convert cyclohexane into 6-hydroxyhexanoic acid in a single step. frontiersin.orgbohrium.comresearchgate.net This is accomplished through a rationally designed 4-step enzymatic cascade that avoids the accumulation of intermediates. frontiersin.orgbohrium.comresearchgate.net The pathway involves the conversion of cyclohexane to cyclohexanol, then to cyclohexanone, followed by the formation of ε-caprolactone, which is ultimately hydrolyzed to 6-hydroxyhexanoic acid. frontiersin.org
Research has demonstrated that different growth media can impact the efficiency of this biotransformation. For instance, RB and M9* media were found to reduce the accumulation of gluconate from glucose, leading to specific activities of up to 37.5 ± 0.4 U gCDW−1 for the synthesis of 6-hydroxyhexanoic acid. frontiersin.orgresearchgate.net However, the stability of the biocatalyst is a critical factor, with metabolically active resting cells losing 50% of their specific activity within one hour. frontiersin.orgbohrium.com
In a stirred-tank bioreactor setup, the continuous supply of cyclohexane via the gas phase has been evaluated. frontiersin.orgbohrium.com At a higher feed rate of 1.626 mmol min−1 L−1, a final 6-hydroxyhexanoic acid concentration of 25 mM (3.3 g L−1) and a specific product yield of 0.4 g gCDW−1 were achieved. frontiersin.orgbohrium.com The performance of this whole-cell biocatalyst is limited by factors such as product inhibition and substrate toxification. frontiersin.orgbohrium.com
Table 1: Biotransformation of Cyclohexane to 6-Hydroxyhexanoic Acid by Recombinant P. taiwanensis
| Parameter | Value | Reference |
| Specific Activity | up to 37.5 ± 0.4 U gCDW−1 | frontiersin.orgresearchgate.net |
| Final Product Concentration | 25 mM (3.3 g L−1) | frontiersin.orgbohrium.com |
| Specific Product Yield | 0.4 g gCDW−1 | frontiersin.orgbohrium.com |
| Limiting Factors | Product inhibition, Substrate toxification | frontiersin.orgbohrium.com |
Gluconobacter oxydans is known for its ability to perform incomplete oxidation of various substrates. nih.gov While this bacterium has been extensively studied for the oxidation of 1,6-hexanediol to adipic acid, the formation of 6-hydroxyhexanoate as an intermediate is a key step in this pathway. nih.govlu.se The process involves a cascade of oxidation reactions, and maintaining the pH of the reaction between 5 and 5.5 is crucial for these reactions to proceed efficiently. nih.gov
Different wild-type strains of G. oxydans, including DSM50049, DSM2003, and DSM2343, have been compared for their efficacy in this biotransformation. nih.gov G. oxydans DSM50049 was identified as a particularly effective strain, demonstrating complete conversion of 1,6-hexanediol to adipic acid, which implies the transient formation and subsequent oxidation of 6-hydroxyhexanoate. nih.gov While the primary focus of existing research has been on the final product, adipic acid, the potential to accumulate 6-hydroxyhexanoate by controlling the reaction conditions or through genetic modification of the organism remains an area of interest.
The ω-hydroxylation of fatty acids is a natural metabolic pathway in some microorganisms, providing a direct route to ω-hydroxy fatty acids. This process involves the terminal oxidation of a fatty acid chain.
The ω-hydroxylation of hexanoate directly yields 6-hydroxyhexanoate. nih.govhmdb.ca This biotransformation has been observed in alkane-utilizing strains of Pseudomonas species. nih.gov When these strains are induced with n-hexane, they are capable of oxidizing hexanoate. nih.gov 6-Hydroxyhexanoate is identified as the immediate product of this reaction. nih.govhmdb.ca
Further oxidation of 6-hydroxyhexanoate can lead to the formation of adipic acid. nih.govhmdb.ca In some cases, an unexpected metabolite, 2-tetrahydrofuranacetic acid, is also formed. nih.govhmdb.ca The molar yields of adipic acid from hexanoate, 6-hydroxyhexanoate, and 6-oxohexanoate (B1234620) have been reported to be 5%, 30%, and 90%, respectively, indicating the sequential nature of the oxidation pathway. nih.gov
Several strains of Pseudomonas have been investigated for their ability to perform ω-oxidation of hexanoate. Alkane-utilizing strains of Pseudomonas spp. have been shown to effectively carry out this conversion. nih.gov For instance, Pseudomonas aeruginosa PAO has been identified as an organism capable of utilizing 1,6-hexanediol and 6-hydroxyhexanoate for growth, indicating the presence of the necessary oxidative enzymes. nih.gov
The metabolic fate of 6-hydroxyhexanoate in these organisms is linked to their ability to utilize adipate. nih.gov The results suggest that while both β- and ω-oxidative attacks on 6-hydroxyhexanoate and 1,6-hexanediol are possible, the ω-oxidation pathway leading to adipate is the physiologically significant route for degradation. nih.gov
Table 2: Molar Yields of Adipic Acid from ω-Oxidation Substrates in Pseudomonas spp.
| Substrate | Molar Yield of Adipic Acid (%) | Reference |
| Hexanoate | 5 | nih.gov |
| 6-Hydroxyhexanoate | 30 | nih.gov |
| 6-Oxohexanoate | 90 | nih.gov |
Formation via Bacterial Metabolism of Caproic Acid
Certain strains of bacteria, particularly within the Pseudomonas genus, are capable of producing 6-hydroxyhexanoate through the metabolism of caproic acid (also known as hexanoate). This conversion is achieved via an ω-oxidation pathway. In this process, an initial hydroxylation occurs at the terminal methyl group (the ω-carbon) of the caproic acid molecule.
Alkane-utilizing strains of Pseudomonas spp., when induced with n-hexane, can omega-oxidize hexanoate to 6-hydroxyhexanoate. asm.org This compound is the immediate product of the ω-hydroxylation of hexanoate by whole cells. asm.org Following its formation, 6-hydroxyhexanoate can be further oxidized to adipic acid. asm.org Studies have demonstrated that while 6-hydroxyhexanoate is susceptible to both β- and ω-oxidative attacks, the ω-oxidation pathway leading to adipate is the exclusive route for its degradation, as the alternative pathway generates a non-metabolizable intermediate. asm.org
The molar yield of adipic acid from 6-hydroxyhexanoate in these bacterial systems has been observed to be around 30% after induction. asm.org This metabolic capability highlights a natural route for the production of 6-hydroxyhexanoate from a common fatty acid precursor.
Engineered Metabolic Pathways Utilizing Carbohydrate Feedstocks
Metabolic engineering provides a powerful strategy for producing valuable chemicals like 6-hydroxyhexanoate from renewable and readily available carbohydrate feedstocks such as glucose. nih.govunl.edu The general approach in a host organism like Escherichia coli involves engineering pathways to first synthesize a precursor molecule, which is then converted to the final hydroxy fatty acid product. nih.govresearchgate.net
The biosynthesis of fatty acids from glucose begins with glycolysis, which generates pyruvate and subsequently acetyl-CoA. nih.govunl.edu The fatty acid synthesis (FAS) pathway then elongates the carbon chain, typically forming fatty acyl-ACPs (acyl carrier proteins). nih.gov To generate free fatty acids (FFAs) of a specific length, such as the C6 precursor for 6-hydroxyhexanoate, enzymes called thioesterases are crucial. Overexpression of specific thioesterases can cleave the acyl-ACP, releasing the desired FFA. nih.govnih.gov
Once the C6 precursor, hexanoic acid, is produced, a terminal hydroxylation step is required. This is achieved by introducing a hydroxylase enzyme, often a cytochrome P450 monooxygenase, which catalyzes the ω-hydroxylation of the fatty acid to produce 6-hydroxyhexanoic acid. nih.govgoogle.com While engineered E. coli strains have been successfully developed to produce various hydroxy fatty acids from glucose, the production often results in a mixture of chain lengths (e.g., C10, C12, C14, C16, C18) rather than a single product. unl.eduresearchgate.net
Further pathway optimization, such as blocking competing degradation pathways by knocking out genes like the acyl-CoA synthetase (fadD), can enhance the accumulation of the desired product. nih.govunl.edu The expression of dehydrogenases from organisms like Acinetobacter sp. in conjunction with monooxygenase systems has been shown to enable the synthesis of C6-C10 dicarboxylic acids, a process for which 6-hydroxyhexanoic acid is a necessary intermediate. researchgate.net
Enzymatic Mechanisms Governing 6-Hydroxyhexanoate Metabolic Flux
The metabolic flow of 6-hydroxyhexanoate is primarily controlled by the activity of specific dehydrogenases. These enzymes play a critical role in channeling 6-hydroxyhexanoate into downstream catabolic pathways.
6-Hydroxyhexanoate Dehydrogenase (EC 1.1.1.258) Activity and Regulation
6-Hydroxyhexanoate dehydrogenase is an oxidoreductase that catalyzes the NAD⁺-dependent oxidation of 6-hydroxyhexanoate. Its systematic name is 6-hydroxyhexanoate:NAD⁺ oxidoreductase. The activity of this enzyme is inducible and is a key control point in pathways involving 6-hydroxyhexanoate, such as the degradation of cyclohexanol.
In Acinetobacter sp. strain NCIMB 9871, the genes responsible for cyclohexanol degradation are organized in a cluster. The expression of these genes is subject to transcriptional regulation. A transcriptional activator belonging to the AraC-XylS family, named ChnR, has been identified to control the expression of the chnB gene, which encodes cyclohexanone monooxygenase. researchgate.net This gene is located in a cluster with other degradation pathway genes, and its expression is induced by cyclohexanone. researchgate.net While the specific regulation of the chnD gene (encoding 6-hydroxyhexanoate dehydrogenase) has not been fully elucidated, its presence in this inducible pathway suggests it is co-regulated to ensure efficient substrate channeling.
Catalytic Oxidation to 6-Oxohexanoate
The primary catalytic function of 6-hydroxyhexanoate dehydrogenase (EC 1.1.1.258) is the oxidation of 6-hydroxyhexanoate to 6-oxohexanoate (also known as adipic semialdehyde). This reaction is a critical step that prepares the carbon skeleton for further oxidation.
The chemical transformation catalyzed by the enzyme is as follows: 6-hydroxyhexanoate + NAD⁺ ⇌ 6-oxohexanoate + NADH + H⁺
This reaction is reversible, but in the context of catabolic pathways, the equilibrium is typically driven toward the formation of 6-oxohexanoate, which is then rapidly consumed by subsequent enzymes in the pathway. The enzyme specifically acts on the CH-OH group of the substrate with NAD⁺ as the acceptor.
Functional Role in Cyclohexanol Degradation Pathways
6-Hydroxyhexanoate dehydrogenase is an essential enzyme in the metabolic pathway for cyclohexanol degradation in several bacteria, most notably Acinetobacter sp. strain NCIMB 9871. In this pathway, cyclohexanol is converted to adipic acid, which then enters central metabolism.
The established pathway proceeds through the following intermediates: Cyclohexanol → Cyclohexanone → 1-Oxa-2-oxocycloheptane (ε-caprolactone) → 6-Hydroxyhexanoate → 6-Oxohexanoate → Adipate researchgate.net
6-Hydroxyhexanoate dehydrogenase catalyzes the fourth step in this sequence, converting 6-hydroxyhexanoate into 6-oxohexanoate. researchgate.net The presence of this inducible dehydrogenase is a hallmark of organisms capable of utilizing cyclohexanol as a sole carbon and energy source.
Cyclohexanone Monooxygenase and Lactonase Interplay in 6-Hydroxyhexanoate Formation
The formation of 6-hydroxyhexanoate is intricately linked to the enzymatic activities of Cyclohexanone Monooxygenase (CHMO) and lactonases. CHMO, a well-studied Baeyer-Villiger monooxygenase, catalyzes the insertion of an oxygen atom into a cyclic ketone substrate. researchgate.net In the context of 6-hydroxyhexanoate biosynthesis, CHMO acts on cyclohexanone, converting it into ε-caprolactone. researchgate.netnih.gov This reaction is a critical step in the microbial degradation pathway of cyclic compounds like cyclohexanol. The enzymatic cascade often begins with the oxidation of cyclohexanol to cyclohexanone by an alcohol dehydrogenase (ADH), with the subsequent conversion to ε-caprolactone catalyzed by CHMO. researchgate.netcell.com
The interplay becomes crucial in the subsequent step, where ε-caprolactone is hydrolyzed to form the linear 6-hydroxyhexanoate. This hydrolysis is carried out by a lactonase or an esterase with lactone-hydrolyzing activity. Recombinant Pseudomonas taiwanensis, for instance, has been engineered to harbor a four-step enzymatic cascade that converts cyclohexane sequentially into cyclohexanol, cyclohexanone, ε-caprolactone, and finally 6-hydroxyhexanoic acid, demonstrating the necessity of a hydrolytic enzyme to open the lactone ring. nih.gov The combined action of CHMO and a lactonase thus provides a direct enzymatic route from a cyclic precursor to the linear 6-hydroxyhexanoate.
Cyclohexanol → Cyclohexanone : Catalyzed by Alcohol Dehydrogenase (ADH).
Cyclohexanone → ε-Caprolactone : Catalyzed by Cyclohexanone Monooxygenase (CHMO).
ε-Caprolactone → 6-Hydroxyhexanoate : Catalyzed by a Lactonase/Esterase.
This enzymatic interplay is a key strategy in biotechnological production routes for 6-hydroxyhexanoate from renewable or waste feedstocks containing cyclic compounds.
Adipic Acid Formation via ω-Oxidation Pathways
6-Hydroxyhexanoate serves as a direct precursor to adipic acid, a commercially significant dicarboxylic acid used in the production of nylon. dntb.gov.uamdpi.com The conversion of 6-hydroxyhexanoate to adipic acid in microorganisms proceeds through an ω-oxidation pathway. This pathway involves the sequential oxidation of the terminal hydroxyl group of 6-hydroxyhexanoate.
The enzymatic steps are as follows:
6-Hydroxyhexanoate → 6-Oxohexanoate : The terminal alcohol group is oxidized to an aldehyde, catalyzed by 6-hydroxyhexanoate dehydrogenase (ChnD). nih.gov
6-Oxohexanoate → Adipic Acid : The aldehyde group is further oxidized to a carboxylic acid, catalyzed by 6-oxohexanoate dehydrogenase (ChnE). nih.gov
Several bacterial strains, including alkane-utilizing Pseudomonas species and engineered Escherichia coli, have been shown to perform this conversion. nih.govnih.gov In Pseudomonas, the ω-oxidation pathway is the exclusive route for the productive degradation of 6-hydroxyhexanoate for growth. nih.gov Engineered E. coli strains expressing the chnD and chnE genes have been successfully used to produce adipic acid from 6-hydroxyhexanoate. nih.gov Furthermore, the bacterium Gluconobacter oxydans has been demonstrated to efficiently oxidize 1,6-hexanediol completely to adipic acid, with 6-hydroxyhexanoic acid as a key intermediate. wikipedia.orgresearchgate.net
Fatty Acid O-Methyltransferases in Adipic Acid Precursor Synthesis
Fatty acid O-methyltransferases are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the carboxyl group of a fatty acid, forming a fatty acid methyl ester. While these enzymes are involved in various aspects of fatty acid metabolism, a direct role in the synthesis of adipic acid precursors specifically from 6-hydroxyhexanoate is not well-documented in the scientific literature. The primary established biosynthetic routes to adipic acid from 6-hydroxyhexanoate involve the ω-oxidation pathway, which is characterized by dehydrogenation reactions rather than methylation.
Integration of β-Oxidation and Anaplerotic Pathways in Hexanoate Assimilation
The assimilation of hexanoate and its derivatives in microorganisms involves the integration of several metabolic pathways, primarily β-oxidation and anaplerotic pathways. While 6-hydroxyhexanoate can theoretically be subjected to both β- and ω-oxidation, studies in Pseudomonas have shown that the β-oxidation of this compound leads to the formation of 2-tetrahydrofuranacetic acid, a non-metabolizable intermediate. nih.gov This finding suggests that β-oxidation is not a productive pathway for the complete assimilation of 6-hydroxyhexanoate for energy and biomass production. nih.gov
Consequently, ω-oxidation emerges as the crucial pathway for the productive catabolism of 6-hydroxyhexanoate, channeling it towards adipic acid, which can then be further metabolized. nih.gov The intermediates of these pathways can then enter central carbon metabolism. For instance, acetyl-CoA, the end product of each β-oxidation cycle, can enter the tricarboxylic acid (TCA) cycle. Anaplerotic pathways are then essential to replenish TCA cycle intermediates that are withdrawn for biosynthesis. The assimilation of hexanoate, therefore, requires a coordinated function of these pathways to maintain cellular homeostasis and support growth.
Genetic Modifications Affecting 6-Hydroxyhexanoate Incorporation in Biopolymers
6-Hydroxyhexanoate (6HHx) is a valuable monomer for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. The properties of these copolymers, such as flexibility and toughness, can be tailored by controlling the fraction of 6HHx incorporated into the polymer chain. Genetic engineering of the key enzyme in PHA synthesis, PHA synthase (PhaC), has been a primary strategy to enhance the incorporation of 6HHx.
Specific mutations in the PHA synthase gene can alter its substrate specificity and catalytic activity, leading to a higher fraction of 6HHx in the resulting copolymer. For example, engineering the chimeric PHA synthase PhaCAR has been shown to significantly increase its capacity to incorporate 6HHx units.
| PHA Synthase Mutant | Amino Acid Substitution | Effect on 6HHx Incorporation | Resulting 6HHx Fraction (mol%) |
| PhaCAR N149D | N149D | Increased 6HHx fraction | Not specified |
| PhaCAR F314Y | F314Y | Increased 6HHx fraction | Not specified |
| PhaCAR NDFY | N149D and F314Y | Further increased 6HHx fraction | Up to 22 mol% |
These genetic modifications provide a powerful tool to control the composition and, consequently, the material properties of P(3HB-co-6HHx) copolymers, expanding their range of potential applications.
Advanced Synthetic Methodologies for 6 Hydroxyhexanoate Derivatives
Chemical Synthesis from ε-Caprolactone
ε-Caprolactone serves as a readily available and versatile starting material for the synthesis of a variety of 6-hydroxyhexanoate (B1236181) derivatives. Chemical methods, including acid-catalyzed transesterification and ring-opening polymerization, are widely employed to achieve this transformation.
Acid-Catalyzed Transesterification Routes
Acid-catalyzed transesterification is a fundamental reaction for the conversion of ε-caprolactone into 6-hydroxyhexanoate esters. This process involves the ring-opening of the lactone by an alcohol in the presence of an acid catalyst. The general mechanism proceeds through protonation of the carbonyl oxygen of the lactone, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com A nucleophilic attack by the alcohol then occurs, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the newly formed hydroxyl group as water (in the case of esterification of the parent acid) or another alcohol molecule (in transesterification) regenerates the carbonyl and yields the 6-hydroxyhexanoate ester. masterorganicchemistry.commasterorganicchemistry.com
This method is particularly useful for producing a wide range of esters by simply varying the alcohol used in the reaction. For instance, the transesterification of poly(ε-caprolactone) with other polymers in the presence of an acid catalyst like 4-toluenesulfonic acid has been demonstrated to create copolymers, illustrating the feasibility of this reaction in more complex systems. nih.govresearchgate.net While this example involves a polymer, the underlying principle of acid-catalyzed ester exchange is directly applicable to the synthesis of monomeric 6-hydroxyhexanoate derivatives from ε-caprolactone and a desired alcohol.
Table 1: Key Steps in Acid-Catalyzed Transesterification of ε-Caprolactone
| Step | Description |
| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of ε-caprolactone, increasing the electrophilicity of the carbonyl carbon. |
| 2. Nucleophilic Attack | An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. |
| 3. Proton Transfer | A proton is transferred from the attacking alcohol moiety to the oxygen atom within the lactone ring. |
| 4. Ring Opening | The C-O bond of the lactone ring is cleaved, opening the ring and forming a carbocation. |
| 5. Deprotonation | The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final 6-hydroxyhexanoate ester product. |
Ring-Opening Polymerization Initiated by Diols
Ring-opening polymerization (ROP) of ε-caprolactone is a common method for producing poly(ε-caprolactone) (PCL), a biodegradable polyester (B1180765). nih.gov When this polymerization is initiated by a diol, the resulting polymers are α,ω-dihydroxy telechelic polyesters. researchgate.net Each repeating unit in these polymers is a 6-hydroxyhexanoate derivative. The most widely accepted mechanism for this reaction, particularly when catalyzed by metal catalysts such as tin(II) octoate, is the coordination-insertion mechanism. nih.govmdpi.comnih.gov
The process begins with the coordination of the diol initiator to the metal catalyst center. This is followed by the coordination of the ε-caprolactone monomer to the same metal center. The diol then acts as a nucleophile, attacking the carbonyl carbon of the coordinated lactone, which leads to the cleavage of the acyl-oxygen bond of the lactone and the formation of a new ester linkage. This process propagates, with subsequent monomer units inserting into the metal-alkoxide bond, leading to the growth of the polymer chain. The final polymer chain is terminated with hydroxyl groups at both ends, originating from the diol initiator. The molecular weight of the resulting polymer can be controlled by the molar ratio of the monomer to the diol initiator.
Table 2: Comparison of ROP Initiators for ε-Caprolactone
| Initiator Type | Resulting Polymer Structure | Key Features |
| Monofunctional Alcohol | Linear PCL with one hydroxyl end-group | Simple initiation, produces linear polymers. |
| Diol | α,ω-Dihydroxy telechelic PCL | Produces polymers with hydroxyl groups at both ends, useful for further reactions like chain extension. researchgate.net |
| Macroinitiator (e.g., PEG) | Block copolymers (e.g., PEG-b-PCL) | Creates amphiphilic block copolymers with tailored properties. |
Stereoselective and Chemoenzymatic Synthetic Approaches
The development of stereoselective and chemoenzymatic methods provides pathways to chiral and highly specific 6-hydroxyhexanoate derivatives, which are valuable for applications in pharmaceuticals and fine chemicals.
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipases, in particular, have been successfully employed for the ring-opening polymerization of ε-caprolactone to produce poly-6-hydroxyhexanoate. researchgate.net These reactions can be performed under mild conditions and often exhibit high chemo- and regioselectivity. For instance, the lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside has been demonstrated, followed by elongation with free 6-hydroxyhexanoate monomer units. nih.gov Furthermore, a sustainable route to 6-hydroxyhexanoic acid has been developed by integrating biocatalysis and chemical catalysis, starting from 1,6-hexanediol, a bio-based feedstock. rsc.orgresearchgate.net This chemoenzymatic approach highlights the potential for producing these compounds from renewable resources.
Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. While specific examples for the asymmetric synthesis of 6-hydroxyhexanoate derivatives are not abundant in the literature, general principles of asymmetric synthesis can be applied. This could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For example, the asymmetric reduction of a suitable keto-ester precursor could yield a chiral 6-hydroxyhexanoate derivative. The development of such stereoselective routes is an active area of research, driven by the demand for enantiomerically pure compounds in various advanced applications.
Derivatization Strategies for Enhanced Functionality
Derivatization of 6-hydroxyhexanoate and its polymeric forms is a key strategy for introducing new functional groups and tailoring the material's properties for specific applications. These strategies can be applied to the monomer, oligomers, or the final polymer.
One common approach is the functionalization of the end groups of poly(ε-caprolactone). Since ROP initiated with alcohols or diols yields polymers with hydroxyl end groups, these can be readily modified. For example, the hydroxyl groups can be esterified with molecules containing other functionalities, such as allyl groups. These allyl-functionalized PCLs can then undergo further modification via reactions like the thiol-ene reaction, allowing for the attachment of a wide range of molecules. researchgate.net
Another strategy involves the copolymerization of ε-caprolactone with functionalized lactone monomers. This allows for the introduction of pendant functional groups along the polymer chain. For instance, ε-caprolactone can be copolymerized with α-hydroxy-γ-butyrolactone to yield polyesters with pendant hydroxyl groups. acs.org These pendant groups can then be used for post-polymerization modifications to enhance properties like hydrophilicity, biocompatibility, or to attach bioactive molecules.
Surface modification is another important derivatization strategy, particularly for polymeric materials. The surface of PCL films can be modified through reactions like aminolysis, where the ester groups on the polymer surface react with amines to introduce amino groups. nih.gov This can improve cell adhesion and biocompatibility for biomedical applications. These derivatization strategies provide a versatile toolbox for creating 6-hydroxyhexanoate-based materials with a wide range of enhanced functionalities.
Polymer Science and Material Applications of 6 Hydroxyhexanoate and Its Derivatives
Influence of Hydroxyhexanoate on Polymer Physicochemical Properties
Enhancement of Polymer Porosity for Biomaterial Scaffolds
While sodium;6-hydroxyhexanoate (B1236181) is a fundamental monomer, it does not directly enhance porosity. Instead, polymers synthesized from it, such as poly(6-hydroxyhexanoate), are processed using specialized techniques to create porous structures essential for biomaterial scaffolds. The architecture of these scaffolds, including pore size and interconnectivity, is critical for facilitating cell infiltration, nutrient transport, and tissue regeneration. nih.gov The ideal pore size for applications like skin tissue regeneration is typically between 50 and 200 µm. nih.gov
Several fabrication methods are employed to induce porosity in 6-hydroxyhexanoate-based polymers. Techniques such as salt-leaching/solvent casting, electrospinning, and freeze-drying are commonly used to control the scaffold's micro-architecture. For instance, the salt-leaching particle (SCPL) technique allows for the creation of scaffolds with well-defined pore characteristics. nih.gov The porosity can be precisely controlled; scaffolds with porosity exceeding 90% have demonstrated more efficient cell proliferation compared to those with around 70% porosity. nih.gov The characteristics of the resulting porous scaffolds are highly dependent on the chosen fabrication parameters.
| Fabrication Technique | Description | Resulting Scaffold Properties | Reference |
|---|---|---|---|
| Salt-Leaching/Solvent Casting | Polymer is dissolved in a solvent and mixed with porogen particles (e.g., salt). After the solvent evaporates, the porogen is leached out, leaving a porous structure. | Creates scaffolds with well-defined pore sizes and high interconnectivity. Porosity is dependent on the porogen-to-polymer ratio. | nih.gov |
| Electrospinning | A polymer solution is extruded through a nozzle under a high-voltage electric field, forming nanofibers that collect as a non-woven, porous mat. | Produces nanofibrous scaffolds that mimic the extracellular matrix, with high surface-area-to-volume ratio. | nih.gov |
| Freeze-Drying (Lyophilization) | A polymer solution is frozen, and the solvent is subsequently removed through sublimation under vacuum, creating pores where solvent crystals were located. | Results in highly porous scaffolds. Pore size can be controlled by adjusting the freezing rate. | nih.gov |
Multifunctional Polymer Systems Incorporating 6-Hydroxyhexanoate
The incorporation of 6-hydroxyhexanoate into polymer chains allows for the development of multifunctional systems with tailored properties for a variety of advanced applications.
Sodium 6-hydroxyhexanoate is a key precursor for the synthesis of biodegradable aliphatic polyesters. nih.govresearchgate.net It can be prepared by the hydrolysis of ε-caprolactone with sodium hydroxide. nih.gov The resulting 6-hydroxyhexanoate (6HHx) monomer can be polymerized to form poly(6-hydroxyhexanoate), also known as polycaprolactone (PCL), a widely studied biocompatible and biodegradable polymer. researchgate.netfrontiersin.org
Furthermore, 6-hydroxyhexanoate can be incorporated as a comonomer into other polyesters, particularly polyhydroxyalkanoates (PHAs), to modify their properties. sci-hub.segoogle.com The inclusion of 6HHx units can alter the crystallinity, flexibility, and degradation rate of the final polymer. sci-hub.se For example, copolymers of 3-hydroxybutyrate (3HB) and 6-hydroxyhexanoate have been synthesized. sci-hub.se A versatile biosynthesis system using the PHA synthase PhaCAR has been shown to incorporate 6HHx along with other monomers like 2-, 3-, 4-, and 5-hydroxyalkanoates, creating a wide range of random and block copolymers. nih.gov The degradation of PCL under basic hydrolysis conditions can be monitored by observing the appearance of the sodium 6-hydroxyhexanoate resonance via NMR spectroscopy. acs.orgresearchgate.net
| Polymer/Copolymer | Monomers | Key Properties | Reference |
|---|---|---|---|
| Poly(6-hydroxyhexanoate) / Poly(ε-caprolactone) (PCL) | 6-Hydroxyhexanoate | Biocompatible, biodegradable, semi-crystalline, excellent blend compatibility. | nih.govresearchgate.net |
| Poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) | 3-Hydroxybutyrate (3HB), 6-Hydroxyhexanoate (6HHx) | Modified thermal and mechanical properties compared to P(3HB) homopolymer. | sci-hub.se |
| Poly[(R,S)-3-hydroxybutyrate-b-6-hydroxyhexanoate] | (R,S)-3-hydroxybutyrate, 6-Hydroxyhexanoate (6HHx) | Synthesized as a block copolymer to act as a compatibilizer for P(3HB)/PCL blends. | acs.org |
| Poly(3HB-co-4HB-co-6HHx) | 3-Hydroxybutyrate (3HB), 4-Hydroxybutyrate (4HB), 6-Hydroxyhexanoate (6HHx) | A terpolymer synthesized by certain microorganisms. | nih.gov |
Polymers derived from 6-hydroxyhexanoate are highly valued in the field of drug delivery due to their biocompatibility and controlled degradation profiles. smolecule.com PCL is used to fabricate various drug delivery vehicles, including microparticles, nanoparticles, and micelles, which can encapsulate therapeutic agents for sustained and targeted release. nih.govsmolecule.com
Derivatives of 6-hydroxyhexanoate are also being explored for specialized applications. For instance, the compound 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate is noted for its ability to form nanoparticles, making it a promising candidate for controlled drug delivery systems. smolecule.com Its amphiphilic nature may facilitate cellular uptake, enhancing the bioavailability of encapsulated drugs. smolecule.com Copolymers such as poly(ethylene glycol)-grafted PCL (PCL-g-PEG) are synthesized to form micelles that can serve as carriers for hydrophobic drugs. researchgate.net Additionally, methyl 6-hydroxyhexanoate, an ester of 6-hydroxyhexanoic acid, is used as a solvent and plasticizer in the manufacturing of drug delivery systems like transdermal patches. htdchem.com
The inherent biocompatibility and biodegradability of polymers containing 6-hydroxyhexanoate make them excellent materials for creating scaffolds that support tissue regeneration. smolecule.comresearchgate.net These scaffolds provide a temporary three-dimensional structure that encourages cell attachment, proliferation, and differentiation, eventually degrading as new tissue is formed. nih.govsmolecule.com
PCL is a cornerstone material in this field, often combined with bioactive additives like hydroxyapatite to improve its osteoconductive properties for bone tissue engineering. mdpi.com Copolymers also show significant promise. For example, a hydrogel made from a poly(3-hydroxyalkanoates)-co-(6-hydroxyhexanoate) composite was found to promote angiogenesis and collagen deposition, accelerating cutaneous wound healing in studies. tandfonline.comresearchgate.net The ability to process these polymers into highly porous structures is crucial, as this architecture is necessary for nutrient flow and integration with the host tissue. nih.gov
Derivatives of 6-hydroxyhexanoic acid serve as precursors for the synthesis of novel surface-active monomers, also known as "surfmers". researchgate.netorcid.org These monomers possess both a polymerizable group and surfactant properties. Research has demonstrated the synthesis of surface-active maleate and methacrylate monomers from 6-hydroxyhexanoic acid derivatives. researchgate.net These monomers contain both hydrophobic alkyl chains and various hydrophilic fragments. researchgate.net
Once synthesized, these surfmers can be copolymerized with other monomers. researchgate.net The resulting copolymers have surface-active properties and can be used as emulsifiers to create stable polymer dispersions, such as polystyrene colloids. researchgate.net A specific example includes the development of functional surface-active monomers based on tert-butylperoxy-6-hydroxyhexanoate. researchgate.net Because the surfactant is covalently bound to the polymer backbone, these materials offer enhanced stability and reduced surfactant migration compared to traditional systems. researchgate.net
Bio-based polymers, including PHAs that incorporate 6-hydroxyhexanoate units, have potential applications in agriculture. tandfonline.comgoogle.com These materials offer a sustainable alternative to conventional, petroleum-based plastics used in products like mulch films, controlled-release coatings for fertilizers and pesticides, and packaging. ecorfan.orgsciepublish.com
PHA copolymers containing 6-hydroxyhexanoate (6HH) have been developed as biobased rubber modifiers. google.com These modifiers can be blended with other polymers, such as polyvinyl chloride (PVC), to improve material performance, including flexibility and toughness. google.com Such modified polymers could be used in various agricultural products. The biodegradability of PHAs is a significant advantage in agricultural applications, helping to reduce plastic waste accumulation in the environment. ecorfan.orgsciepublish.com
Environmental Fate and Bioremediation Studies
Biodegradation Pathways of 6-Hydroxyhexanoate (B1236181) in Environmental Matrices
6-Hydroxyhexanoate, a versatile chemical intermediate, is subject to microbial degradation in various environmental settings. Microorganisms have evolved specific enzymatic pathways to utilize this compound as a carbon and energy source, leading to its transformation into central metabolic intermediates.
A key biodegradation pathway for 6-hydroxyhexanoate involves its microbial oxidation to adipic acid, a commercially significant dicarboxylic acid. This biotransformation is a multi-step enzymatic process. Initially, 6-hydroxyhexanoate is oxidized to 6-oxohexanoate (B1234620) by the enzyme 6-hydroxyhexanoate dehydrogenase. Subsequently, 6-oxohexanoate is further oxidized to adipic acid by 6-oxohexanoate dehydrogenase. mdpi.comnih.govosti.gov
Several bacterial genera have been identified as capable of mediating this transformation. Strains of Pseudomonas and Acinetobacter are particularly adept at this conversion. nih.govresearchgate.net For instance, research has demonstrated that recombinant Escherichia coli strains expressing the genes for 6-hydroxyhexanoate dehydrogenase (chnD) and 6-oxohexanoate dehydrogenase (chnE) from Acinetobacter strain SE19 can effectively produce adipic acid from 6-hydroxyhexanoate. mdpi.comnih.gov This microbial pathway presents a green alternative to the conventional chemical synthesis of adipic acid.
While the conversion to adipic acid is a primary degradation route, alternative metabolic pathways can lead to the formation of intermediates that are not readily metabolized further. One such intermediate identified during the microbial degradation of 6-hydroxyhexanoate is 2-tetrahydrofuranacetic acid. ifremer.fr This compound is formed through a side pathway and has been observed to accumulate in cultures of certain Pseudomonas species. ifremer.fr The persistence of such non-metabolizable intermediates is a crucial consideration in understanding the complete environmental fate of 6-hydroxyhexanoate, as their accumulation could have unforeseen ecological consequences. ifremer.fr Further research into the environmental persistence and potential ecotoxicity of these byproducts is warranted. mdpi.com
Biodegradability Assessment of Hydroxyhexanoate-Containing Polymers
Polymers incorporating 6-hydroxyhexanoate units, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH), are of significant interest as biodegradable alternatives to conventional plastics. Their environmental performance is largely determined by their biodegradability in different ecosystems.
Hydroxyhexanoate-containing polymers exhibit biodegradability in both terrestrial and aquatic environments, although the rates and mechanisms of degradation can vary significantly.
In Soil Environments:
The biodegradation of these polymers in soil is primarily driven by microbial activity. Soil microorganisms secrete extracellular enzymes, known as depolymerases, that break down the polymer chains into smaller, water-soluble oligomers and monomers, which can then be assimilated by the cells. Studies have shown that the degradation rate is influenced by factors such as soil moisture content, temperature, and the microbial community composition. mdpi.comresearchgate.netnih.govnih.govnih.gov For instance, the complete degradation of polyhydroxybutyrate (B1163853) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) films has been observed within two weeks in soil with 100% relative humidity, whereas minimal degradation occurred over six weeks in soil with 40% relative humidity. mdpi.com
Interactive Data Table: Degradation of PHB and PHBV Films in Soil
| Polymer | Soil Condition | Time (days) | Degradation |
| PHB | 100% RH | 14 | Complete |
| PHBV | 100% RH | 14 | Complete |
| PHB | 40% RH | 42 | Minimal |
| PHBV | 40% RH | 42 | Minimal |
In Marine Environments:
In marine environments, the biodegradation of hydroxyhexanoate-containing polymers is also microbially mediated. Studies have demonstrated that polymers like PHBH can be effectively degraded in seawater. ifremer.frmdpi.comacs.orgfluorocarbons.orgnih.gov The rate of degradation is influenced by factors such as the polymer's surface morphology and its weight ratio when blended with other polymers. ifremer.frmdpi.comnih.gov For example, pure PHBHHx has shown excellent biodegradability in seawater, with the rate decreasing when blended with less biodegradable polymers like poly(butylene adipate-co-terephthalate) (PBAT) or poly(butylene succinate) (PBS). ifremer.frmdpi.comnih.gov In one study, poly(3HB-co-3HHx) sheets showed up to 83% gaseous carbon loss in about six months under aerobic seawater conditions. researchgate.netacs.org
Interactive Data Table: Biodegradation of PHBHHx and its Blends in Seawater after 28 days
| Polymer Blend (PHBHHx ratio) | Biodegradation (%) |
| PHBHHx (100%) | High |
| PHBHHx/PBAT (80/20) | Moderate |
| PHBHHx/PBAT (60/40) | Lower |
| PHBHHx/PBS (80/20) | Moderate |
| PHBHHx/PBS (60/40) | Lower |
The rate at which hydroxyhexanoate-containing polymers biodegrade is influenced by a complex interplay of biotic and abiotic factors.
Temperature: Higher temperatures generally accelerate microbial activity and enzymatic reactions, leading to faster degradation rates. mdpi.com
pH: The pH of the surrounding environment can affect the activity of microbial depolymerases, with optimal degradation often occurring within a neutral to slightly acidic or alkaline range depending on the specific microbial community. researchgate.net
Moisture: Water is essential for microbial activity and the hydrolysis of polymer chains. Higher moisture levels in soil, for example, have been shown to significantly enhance the degradation rate of PHB and PHBV films. mdpi.com
Polymer Properties: The physical and chemical properties of the polymer itself play a crucial role. These include:
Crystallinity: Amorphous regions of the polymer are generally more susceptible to enzymatic attack than crystalline regions.
Surface Area: A larger surface area allows for greater microbial colonization and enzymatic activity, leading to faster degradation. For this reason, films and powders tend to degrade more quickly than larger, solid objects. nih.gov
Molecular Weight: Lower molecular weight polymers may be degraded more readily.
Copolymer Composition: The presence of co-monomers like 6-hydroxyhexanoate can influence the polymer's physical properties and, consequently, its biodegradability.
Studies have shown that the production of some bio-based polymers can result in lower greenhouse gas emissions compared to their fossil-fuel-based counterparts. nih.govmdpi.com However, the environmental performance of bioplastics is dependent on various factors, including the type of feedstock used, the energy sources employed in production, and the end-of-life management of the product. mdpi.com For instance, the agricultural phase for growing the raw materials for some bioplastics can contribute significantly to environmental impacts such as eutrophication and human toxicity. mdpi.comresearchgate.net
Advanced Analytical Methodologies for 6 Hydroxyhexanoate and Its Metabolites
Chromatographic Techniques
Chromatographic techniques are fundamental for the separation of 6-hydroxyhexanoate (B1236181) from complex matrices prior to its detection and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-performance liquid chromatography is a versatile technique for the analysis of non-volatile and thermally labile compounds like 6-hydroxyhexanoate. ub.edu The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
For the analysis of organic acids such as 6-hydroxyhexanoate, a C18 column is often employed. scioninstruments.comsigmaaldrich.com The mobile phase usually consists of an aqueous solution at a low pH, often containing acetonitrile (B52724) or methanol (B129727) as an organic modifier, to ensure the analyte is in its protonated form and interacts effectively with the stationary phase. shimadzu.comchromatographyonline.com A study on the separation of the methyl ester of 6-hydroxyhexanoic acid utilized a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com
Qualitative analysis by HPLC relies on the retention time of the compound, which is the time it takes for the analyte to travel from the injector to the detector. By comparing the retention time of a peak in a sample to that of a known standard of 6-hydroxyhexanoate, its presence can be confirmed. rsc.org
Quantitative analysis is typically performed by creating a calibration curve. rsc.org This involves preparing a series of standard solutions of 6-hydroxyhexanoate at known concentrations and injecting them into the HPLC system. The peak area or height of the resulting chromatograms is plotted against the concentration to generate a linear regression curve. The concentration of 6-hydroxyhexanoate in an unknown sample can then be determined by measuring its peak area or height and interpolating the value from the calibration curve.
Table 1: Illustrative HPLC Parameters for the Analysis of 6-Hydroxyhexanoate Derivatives
| Parameter | Value |
| Column | Newcrom R1 (reverse-phase) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Detector | UV-Vis or Mass Spectrometer |
Gas Chromatography (GC) for Metabolite Profiling and Quantification
Gas chromatography is a powerful technique for the analysis of volatile compounds. However, 6-hydroxyhexanoate is a non-volatile organic acid due to its polar carboxyl and hydroxyl groups. Therefore, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis. youtube.com
The most common derivatization method for hydroxy acids is silylation. gcms.cz This process involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.comresearchgate.net The resulting TMS-ether and TMS-ester of 6-hydroxyhexanoate are significantly more volatile and can be readily analyzed by GC.
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. researchgate.net A non-polar column, such as one with a 100% dimethyl polysiloxane stationary phase (e.g., HP-5MS), is often used for the separation of these types of derivatives. nist.gov The column temperature is programmed to increase gradually, allowing for the separation of different metabolites based on their boiling points and interactions with the stationary phase. researchgate.net
Metabolite profiling using GC-MS allows for the identification of 6-hydroxyhexanoate and other related metabolites in a sample. The separated compounds are detected by a mass spectrometer, which provides a unique fragmentation pattern for each compound, acting as a molecular fingerprint. researchgate.net For quantification, a similar approach to HPLC is used, involving the creation of a calibration curve with derivatized standards of 6-hydroxyhexanoate.
Table 2: General GC-MS Parameters for the Analysis of Derivatized 6-Hydroxyhexanoate
| Parameter | Value |
| Derivatization Reagent | BSTFA or MSTFA |
| Column | Non-polar capillary (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injector Temperature | ~250 °C |
| Detector | Mass Spectrometer (MS) |
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of 6-hydroxyhexanoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key for detailed structural information, while Ultraviolet-Visible (UV-Vis) spectrophotometry is primarily used as a detection method in conjunction with chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. youtube.com Both ¹H NMR and ¹³C NMR are used to elucidate the structure of 6-hydroxyhexanoate.
¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For 6-hydroxyhexanoate, the ¹H NMR spectrum would show distinct signals for the protons on the carbon chain, the proton of the hydroxyl group, and the proton of the carboxylic acid group (though the latter two can be exchangeable and may appear as broad signals or not at all depending on the solvent). The chemical shift (δ) of each signal indicates the electronic environment of the protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. hmdb.ca
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-hydroxyhexanoate will give a distinct signal in the ¹³C NMR spectrum. rsc.org The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, carbinol, methylene).
By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns in both ¹H and ¹³C NMR spectra, the complete structure of 6-hydroxyhexanoate and its metabolites can be confirmed.
Table 3: Predicted ¹H NMR Chemical Shifts for 6-Hydroxyhexanoic Acid
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2 | 2.24 | Triplet |
| H-3 | 1.61 | Quintet |
| H-4 | 1.38 | Multiplet |
| H-5 | 1.54 | Quintet |
| H-6 | 3.59 | Triplet |
Data is predicted and may vary based on solvent and experimental conditions. hmdb.ca
Mass Spectrometry (MS) for Identification and Absolute Quantification
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is used for both the identification and absolute quantification of 6-hydroxyhexanoate.
For identification, the molecule is ionized, often by electrospray ionization (ESI) when coupled with HPLC, and the mass of the molecular ion is determined. massbank.eu For 6-hydroxyhexanoic acid (molecular weight 132.16 g/mol ), in negative ion mode, a deprotonated molecule [M-H]⁻ at an m/z of 131.07 would be expected. massbank.eunih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. youtube.com The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification by comparing it to a spectral library or by interpreting the fragmentation pathways. Common fragmentations for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45). libretexts.org
For absolute quantification, a known amount of a stable isotope-labeled internal standard of 6-hydroxyhexanoate (e.g., containing ¹³C or ²H) is added to the sample. nih.gov The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the exact concentration of 6-hydroxyhexanoate in the sample. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Table 4: Key Mass Spectrometry Data for 6-Hydroxyhexanoic Acid
| Parameter | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| [M-H]⁻ (m/z) | 131.07 |
| Major Fragment Ions (m/z) | 113 (loss of H₂O), 85, 59 |
Fragmentation data is based on available mass spectra and may vary with instrumentation and conditions. massbank.eu
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection
Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net While it is a widely used technique, its direct application for the analysis of 6-hydroxyhexanoate is limited due to the compound's weak chromophore.
The carboxyl group in 6-hydroxyhexanoate exhibits weak absorption in the short-wavelength UV region, typically around 210 nm. shimadzu.comresearchgate.net This low absorbance and the potential for interference from other compounds that absorb in this region make direct UV-Vis analysis in complex samples challenging.
However, UV-Vis spectrophotometry is commonly used as a detector for HPLC. scioninstruments.com As the separated compounds elute from the HPLC column, they pass through the flow cell of a UV-Vis detector. The detector measures the absorbance at a specific wavelength (e.g., 210 nm for organic acids), and a chromatogram is generated by plotting absorbance versus time. ub.edu While not highly specific, it is a robust and cost-effective method for detecting and quantifying 6-hydroxyhexanoate after it has been chromatographically separated from interfering substances.
Table 5: UV-Vis Detection Parameters for 6-Hydroxyhexanoate in HPLC
| Parameter | Value |
| Detection Wavelength (λmax) | ~210 nm |
| Application | HPLC Detector |
Rigorous Method Development and Validation Protocols in Research
The reliable quantification of 6-hydroxyhexanoate and its metabolites in complex biological matrices is contingent upon the development and stringent validation of analytical methods. While specific, detailed validation studies exclusively for 6-hydroxyhexanoate are not extensively documented in publicly available literature, the protocols applied to structurally similar short-chain fatty acids (SCFAs) and dicarboxylic acids provide a robust framework for establishing reliable analytical procedures. Method validation ensures that the chosen analytical technique is fit for its intended purpose, yielding accurate and precise data. The validation process typically encompasses the evaluation of several key parameters, including linearity, sensitivity, accuracy, precision, and stability.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the premier techniques for the analysis of 6-hydroxyhexanoate and its metabolites. Due to the polar nature and potential volatility of these compounds, derivatization is often a critical step in method development, particularly for GC-MS analysis, to improve chromatographic behavior and detection sensitivity. For LC-MS/MS, derivatization can also enhance ionization efficiency.
Method Development Considerations:
A typical method development workflow for 6-hydroxyhexanoate would involve:
Sample Preparation: Optimization of extraction techniques to efficiently isolate 6-hydroxyhexanoate and its metabolites from the biological matrix (e.g., plasma, urine, or cell culture media). This may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Derivatization: For GC-MS, silylation is a common approach for hydroxyl and carboxyl groups. For LC-MS/MS, derivatizing agents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance chromatographic retention and ionization efficiency.
Chromatographic Separation: Development of a robust chromatographic method to separate 6-hydroxyhexanoate from its metabolites and other matrix components. For GC-MS, a capillary column with a suitable stationary phase is selected. For LC-MS/MS, a reversed-phase column is often used with a gradient elution profile.
Mass Spectrometric Detection: Optimization of mass spectrometer parameters, including ionization source conditions and selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for sensitive and selective quantification.
Validation Parameters and Findings:
The validation of an analytical method for 6-hydroxyhexanoate would be performed in accordance with established guidelines from regulatory bodies, ensuring the reliability of the generated data. The following tables present representative data from validated methods for structurally related short-chain hydroxy fatty acids and dicarboxylic acids, which can be considered indicative of the expected performance for a 6-hydroxyhexanoate assay.
Table 1: Representative Linearity and Sensitivity Data for an LC-MS/MS Method
This interactive table showcases typical linearity and sensitivity parameters for an LC-MS/MS method following derivatization, based on data from similar short-chain fatty acid analyses.
| Analyte | Calibration Range (µM) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| 6-Hydroxyhexanoate (representative) | 0.1 - 100 | > 0.995 | 0.03 | 0.1 |
| Adipic Acid (metabolite) | 0.1 - 100 | > 0.995 | 0.02 | 0.08 |
Table 2: Illustrative Accuracy and Precision of a Validated GC-MS Method
This interactive table provides an example of accuracy and precision data for a GC-MS method, as would be determined through the analysis of quality control (QC) samples at different concentrations.
| Analyte | Spiked Concentration (µM) | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| 6-Hydroxyhexanoate (representative) | 0.5 (Low QC) | 95 - 105 | < 10 | < 15 |
| 5 (Mid QC) | 97 - 103 | < 8 | < 12 | |
| 50 (High QC) | 98 - 102 | < 5 | < 10 |
Detailed Research Findings from Analogous Compound Validations:
Research focused on the quantification of various SCFAs and dicarboxylic acids has demonstrated that with appropriate derivatization and modern instrumentation, high sensitivity and specificity can be achieved. For instance, studies employing 3-NPH derivatization for LC-MS/MS analysis of SCFAs in plasma have reported LOQs in the low micromolar to nanomolar range. Similarly, validated GC-MS methods for dicarboxylic acids in urine have shown excellent linearity over several orders of magnitude with high precision.
The stability of 6-hydroxyhexanoate and its metabolites in biological matrices under various storage conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C) would also be thoroughly investigated as part of a rigorous validation protocol. This ensures that the measured concentrations accurately reflect the in vivo levels at the time of sample collection. The matrix effect, which is the influence of co-eluting endogenous compounds on the ionization of the target analyte, is another critical parameter that would be assessed to ensure the accuracy of the measurements in different biological samples.
Computational and Theoretical Studies
Molecular Modeling and Simulation of Enzymatic Reaction Mechanisms
Molecular modeling and simulation are powerful tools for investigating the intricate details of enzyme-catalyzed reactions that are often inaccessible to experimental techniques alone. nih.gov For reactions involving 6-hydroxyhexanoate (B1236181), these methods can reveal transition state structures, reaction energy profiles, and the specific roles of active site residues. nih.gov The primary enzyme of interest is 6-hydroxyhexanoate dehydrogenase, which catalyzes the reversible oxidation of 6-hydroxyhexanoate to 6-oxohexanoate (B1234620) with the concomitant reduction of NAD⁺ to NADH. wikipedia.org
A predominant computational approach for studying such enzymatic reactions is the combined quantum mechanics/molecular mechanics (QM/MM) method. nih.govwordpress.comosti.gov In a QM/MM simulation, the region of the system where the chemical reaction occurs (the substrate and key active site residues) is treated with high-accuracy quantum mechanics (QM), which can accurately describe bond-breaking and bond-forming events. dntb.gov.uamdpi.com The remainder of the enzyme and the surrounding solvent are treated with computationally less expensive molecular mechanics (MM) force fields. wordpress.comosti.gov This hybrid approach allows for the simulation of a large biological system while maintaining a high level of accuracy for the chemical transformation itself. nih.govwordpress.com
Key Research Findings from QM/MM Simulations:
Reaction Pathway Elucidation: Simulations can map the entire reaction coordinate, identifying key intermediates and transition states. For 6-hydroxyhexanoate dehydrogenase, this involves modeling the hydride transfer from the hydroxyl group of 6-hydroxyhexanoate to the NAD⁺ cofactor. researchgate.net
Activation Energy Barriers: By calculating the potential energy surface, researchers can determine the activation energy (ΔG‡) of the reaction, providing a quantitative measure of the catalytic efficiency. diva-portal.org
Role of Active Site Residues: QM/MM studies can pinpoint the function of specific amino acids in the active site. For instance, simulations can quantify the electrostatic stabilization provided by charged residues or identify the specific residue acting as a general base to deprotonate the substrate's hydroxyl group, facilitating the reaction. nih.gov
Substrate Binding and Orientation: Molecular dynamics (MD) simulations, often used in conjunction with QM/MM, can explore how the 6-hydroxyhexanoate substrate binds within the enzyme's active site and which conformations are most favorable for catalysis. mdpi.com
The table below summarizes the typical setup for a QM/MM simulation studying the mechanism of 6-hydroxyhexanoate dehydrogenase.
| Simulation Component | Description | Example Method/Software |
|---|---|---|
| QM Region | Includes the 6-hydroxyhexanoate substrate, the nicotinamide (B372718) ring of the NAD⁺ cofactor, and the side chains of catalytically crucial amino acids (e.g., Lys, His, Asp). | Density Functional Theory (DFT), such as B3LYP functional. |
| MM Region | The rest of the protein structure, solvent (water) molecules, and counter-ions. | Classical force fields like AMBER, CHARMM, or GROMOS. |
| Boundary Treatment | Manages the interface between the QM and MM regions, often involving link atoms or frozen orbitals to handle covalent bonds that cross the boundary. nih.gov | Link-atom scheme. |
| Simulation Protocol | Typically involves geometry optimization to find energy minima (reactants, products) and transition state searching to locate the highest energy point along the reaction path. | Potential of Mean Force (PMF) calculations, Nudged Elastic Band (NEB). |
Protein Structure Prediction and Functional Analysis of 6-Hydroxyhexanoate Dehydrogenases
Homology modeling, also known as comparative modeling, constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). nih.gov The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures. For 6-hydroxyhexanoate dehydrogenase, suitable templates would include other members of the short-chain dehydrogenase/reductase (SDR) family, for which numerous crystal structures are available in the Protein Data Bank (PDB). nih.gov
The homology modeling process involves several key steps:
Template Identification: The target amino acid sequence of 6-hydroxyhexanoate dehydrogenase is used to search a database of known protein structures (like the PDB) to find one or more suitable templates with significant sequence identity. biorxiv.org
Sequence Alignment: The target sequence is aligned with the template sequence(s). The accuracy of this alignment is critical for the quality of the final model. nih.gov
Model Building: A 3D model of the target protein is constructed based on the coordinates of the aligned template structure. This involves building the backbone, modeling loops, and adding side chains. frontiersin.org
Once a high-quality model is obtained, it serves as a basis for functional analysis:
Active Site Identification: The model can reveal the location and architecture of the catalytic active site and the substrate-binding pocket. nih.gov
Cofactor Binding Analysis: The binding mode of the NAD⁺/NADH cofactor can be predicted, highlighting key residues involved in its recognition and positioning. nih.govnih.gov
Substrate Docking: Molecular docking simulations can be performed to predict the binding pose of 6-hydroxyhexanoate within the active site, providing insights into the interactions that confer substrate specificity.
Hypothesis Generation: The structural model allows researchers to formulate hypotheses about the roles of specific amino acid residues, which can then be tested experimentally through site-directed mutagenesis. wellcomeopenresearch.org
| Step | Objective | Common Tools/Servers |
|---|---|---|
| 1. Template Search | Identify suitable template structures from the Protein Data Bank (PDB). | BLAST, HHpred |
| 2. Sequence Alignment | Align target sequence with template sequence(s). | ClustalW, T-Coffee |
| 3. Model Generation | Build the 3D coordinates of the target protein. | MODELLER, SWISS-MODEL, I-TASSER |
| 4. Model Validation | Assess the quality and accuracy of the generated model. | PROCHECK, VERIFY3D, ERRAT |
Predictive Modeling of Polymerization Efficiency and Characteristics
Sodium;6-hydroxyhexanoate is a precursor to poly(6-hydroxyhexanoate), a polyester (B1180765) belonging to the polyhydroxyalkanoate (PHA) family. This polymer is structurally equivalent to poly(ε-caprolactone) (PCL), which is synthesized via the ring-opening polymerization (ROP) of ε-caprolactone. researchgate.netnih.gov Predictive modeling plays a crucial role in understanding and optimizing this polymerization process, allowing for the prediction of polymerization efficiency and the final properties of the polymer. researchgate.net
Kinetic Modeling of Polymerization: Kinetic models are mathematical frameworks used to describe the rate of polymerization and the evolution of polymer properties, such as molecular weight and conversion, over time. researchgate.netresearchgate.net These models are built upon the proposed reaction mechanism, which includes initiation, propagation, and termination steps. nih.gov By solving a series of differential equations that describe the concentration changes of monomer, initiator, and growing polymer chains, these models can simulate the polymerization process under various conditions (e.g., temperature, catalyst concentration, monomer-to-initiator ratio). researchgate.netdntb.gov.ua
Key parameters in these models, such as rate constants for different reaction steps, can be estimated by fitting the model's predictions to experimental data. mdpi.com This approach enables:
Process Optimization: Simulating the effect of different reaction conditions to find the optimal settings for achieving a desired molecular weight and minimizing reaction time. chemrxiv.org
Mechanism Validation: Comparing model predictions with experimental results can help validate or refine the assumed polymerization mechanism. nih.gov
Predicting Polymer Characteristics: The models can predict key characteristics like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net
| Model Parameter | Symbol | Description | Impact on Polymerization |
|---|---|---|---|
| Initiation Rate Constant | ki | The rate at which the initiator starts a new polymer chain. | Affects the overall reaction speed and the number of polymer chains formed. |
| Propagation Rate Constant | kp | The rate at which monomer units are added to a growing polymer chain. | Directly influences the rate of polymer growth and the final molecular weight. |
| Monomer Concentration | [M] | The concentration of ε-caprolactone or a related monomer. | Higher concentration generally leads to a faster polymerization rate. |
| Initiator Concentration | [I] | The concentration of the initiating species. | Influences the number of chains initiated and thus the final molecular weight. |
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models are statistical models that correlate the chemical structure of monomers or polymer repeat units with the macroscopic properties of the resulting polymer. researchgate.net Using computational chemistry, various molecular descriptors (e.g., topological, electronic, geometric) are calculated for the monomer unit. These descriptors are then used as independent variables in a regression model to predict properties of interest. For polymers derived from 6-hydroxyhexanoate, QSPR can be used to predict:
Mechanical Properties: Young's modulus, tensile strength, and yield stress. nih.gov
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm).
Physicochemical Properties: Solubility, refractive index, and degradation rate. researchgate.net
Recent advances have incorporated machine learning algorithms into QSPR, enhancing predictive accuracy and enabling the design of new polymers with tailored properties. chemrxiv.org These predictive models are essential for accelerating materials discovery by allowing for the virtual screening of potential polymer structures before undertaking costly and time-consuming laboratory synthesis. nih.gov
Q & A
Q. What are the established enzymatic pathways for synthesizing or degrading sodium 6-hydroxyhexanoate, and how can researchers validate these pathways experimentally?
Sodium 6-hydroxyhexanoate is implicated in metabolic pathways involving dehydrogenases and monooxygenases. For example, 6-hydroxyhexanoate dehydrogenase (EC 1.1.1.258) catalyzes its oxidation to 6-oxohexanoate using NAD+ as a cofactor . To validate these pathways, researchers can:
- Use recombinant hosts expressing specific enzymes (e.g., monooxygenases or alcohol acetyltransferases) to track intermediate formation via GC-MS or HPLC .
- Perform kinetic assays with purified enzymes to measure substrate specificity and reaction rates under varying pH/temperature conditions .
Q. What spectroscopic methods are most effective for characterizing sodium 6-hydroxyhexanoate and its derivatives?
Key techniques include:
- NMR spectroscopy : Proton NMR (e.g., δ 3.58 ppm for hydroxyl-adjacent protons in ethyl 6-hydroxyhexanoate) confirms structural integrity and purity .
- FT-IR : Identifies functional groups (e.g., broad O-H stretches at 3200–3600 cm⁻¹ for hydroxyl groups) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for ester derivatives .
Q. How can researchers design a controlled synthesis protocol for sodium 6-hydroxyhexanoate esters?
- Start with caprolactone or hexanoic acid derivatives, using alcohol (e.g., isopropanol) under acid catalysis .
- Monitor reaction progress via TLC or in situ IR to optimize yield. For example, isopropyl 6-hydroxyhexanoate synthesis achieved >90% purity with isopropanol and caprolactone under reflux .
- Purify via fractional distillation or column chromatography to isolate esters from unreacted substrates .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported catalytic efficiencies of 6-hydroxyhexanoate dehydrogenase across bacterial strains?
Discrepancies may arise from enzyme isoforms or assay conditions. Researchers should:
- Compare kinetic parameters (Km, Vmax) under standardized pH, temperature, and cofactor concentrations .
- Use site-directed mutagenesis to identify amino acid residues critical for substrate binding, as seen in Acinetobacter NCIB 9871 .
- Validate findings with cross-species homology modeling and molecular dynamics simulations .
Q. How can enzymatic pathways for sodium 6-hydroxyhexanoate conversion to adipic acid be optimized for higher yield?
- Engineer recombinant E. coli strains co-expressing 6-hydroxyhexanoate dehydrogenase and alcohol O-acetyltransferase to enhance intermediate flux .
- Use fed-batch fermentation with controlled substrate feeding to minimize toxicity and byproduct formation .
- Apply metabolic flux analysis (MFA) to identify rate-limiting steps and adjust gene expression levels .
Q. What methodologies resolve spectral interference when analyzing sodium 6-hydroxyhexanoate in complex biological matrices?
- Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges removes lipids/proteins .
- Derivatization : Convert hydroxyl groups to trimethylsilyl ethers for enhanced GC-MS sensitivity .
- Multivariate calibration : Use partial least squares (PLS) regression to deconvolute overlapping FT-IR or NMR peaks .
Q. How should researchers design a comparative study to evaluate sodium 6-hydroxyhexanoate’s stability under varying storage conditions?
- Variables : Temperature (4°C vs. 25°C), pH (neutral vs. alkaline), and exposure to light/oxygen.
- Analytical endpoints : Measure degradation via HPLC every 24 hours for 7 days .
- Statistical analysis : Apply ANOVA to identify significant stability differences (p < 0.05) and derive shelf-life models .
Methodological Considerations
Q. What criteria define a robust hypothesis for studying sodium 6-hydroxyhexanoate’s role in microbial metabolism?
- The hypothesis must link specific enzymes (e.g., dehydrogenases) to substrate utilization, supported by prior genomic data .
- Avoid broad claims (e.g., “Microbes degrade the compound”) in favor of testable predictions (e.g., “Knockout of EC 1.1.1.258 reduces growth on 6-hydroxyhexanoate by ≥50%”) .
Q. How can researchers reconcile conflicting data on sodium 6-hydroxyhexanoate’s toxicity in environmental studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
